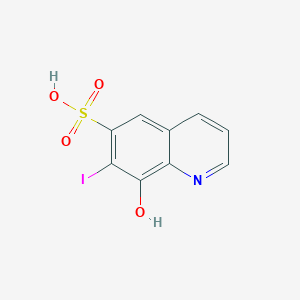
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is an organic compound that features a nitrophenyl group and a thienylmethylene group connected by a hydrazine linkage
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-nitrobenzaldehyde+2-thiophenecarboxaldehyde+hydrazine hydrate→this compound
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme activities and interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thienylmethylene group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(4-Nitrophenyl)-2-(2-furylmethylene)hydrazine: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Nitrophenyl)-2-(2-pyridylmethylene)hydrazine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to furan and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H9N3O2S |
|---|---|
分子量 |
247.28 g/mol |
IUPAC名 |
4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-5-3-9(4-6-10)13-12-8-11-2-1-7-17-11/h1-8,13H/b12-8+ |
InChIキー |
LICFAVLGOUPWAT-XYOKQWHBSA-N |
異性体SMILES |
C1=CSC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CSC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)
![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)
![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)







